Cas no 1208313-97-6 ((R,R)-BD-AcAc 2)
(R,R)-BD-AcAc 2 Chemical and Physical Properties
Names and Identifiers
-
- Ketone Ester
- [(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate
- (3R)-3-Hydroxybutanoic acid (3R)-3-hydroxybutyl ester
- BD-AcAc 2
- (R,R)-BD-AcAc 2
- EX-A3654
- X587FW0372
- (R)-(R)-3-hydroxybutyl 3-hydroxybutanoate
- (R)-3-HYDROXYBUTYL (R)-3-HYDROXYBUTANOATE
- HY-15344
- D-beta-Hydroxybutyrate ester
- 1208313-97-6
- AOWPVIWVMWUSBD-RNFRBKRXSA-N
- (3'R)-3'-hydroxybutyl (3R)-3-hydroxybutanoate
- (R)-Hydroxybutyl (R)-3-hydroxybutyrate
- 3(R)-HYDROXYBUTYL 3(R)-HYDROXYBUTYRATE
- (R)-Hydroxybutyl (R)-3-hydroxybutyrate ester
- 3'-Hydroxybutyl (3R)-3-hydroxybutanoate, (3'R)-
- DA-74750
- D-.BETA.-HYDROXYBUTYRATE ESTER
- AT37168
- AKOS030526321
- D-BETA-HYDROXYBUTYRATE-(R)-1,3 BUTANEDIOL MONOESTER
- Butanoic acid, 3-hydroxy-, (3R)-3-hydroxybutyl ester, (3R)-
- (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate
- DTXSID20660064
- UNII-X587FW0372
- SCHEMBL431832
- Q27293568
- (r)-3-hydroxybutyl (r)-3-hydroxybutyrate
- CS-0735
- MS-22942
-
- Inchi: 1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1
- InChI Key: AOWPVIWVMWUSBD-RNFRBKRXSA-N
- SMILES: O(C(C[C@@H](C)O)=O)CC[C@@H](C)O
Computed Properties
- Exact Mass: 176.10485899g/mol
- Monoisotopic Mass: 176.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.102
- Boiling Point: 269 ºC
- Flash Point: 101 ºC
(R,R)-BD-AcAc 2 Security Information
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(R,R)-BD-AcAc 2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B910849-50mg |
BD-AcAc 2 (Ketone Ester) |
1208313-97-6 | 98% | 50mg |
¥4,675.50 | 2022-09-29 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7782-25mg |
Ketone Ester |
1208313-97-6 | 98% | 25mg |
¥1552.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7782-100mg |
Ketone Ester |
1208313-97-6 | 98% | 100mg |
¥3096.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7782-500mg |
Ketone Ester |
1208313-97-6 | 98% | 500mg |
¥8725.00 | 2023-09-09 | |
| MedChemExpress | HY-15344-100mg |
(R,R)-BD-AcAc 2 |
1208313-97-6 | ≥95.0% | 100mg |
¥4000 | 2024-04-20 | |
| ChemScence | CS-0735-100mg |
(R,R)-BD-AcAc 2 |
1208313-97-6 | 95.10% | 100mg |
$750.0 | 2022-04-28 | |
| ChemScence | CS-0735-500mg |
(R,R)-BD-AcAc 2 |
1208313-97-6 | 95.10% | 500mg |
$1950.0 | 2022-04-28 | |
| Crysdot LLC | CD31004279-100mg |
Ketone Ester |
1208313-97-6 | 98+% | 100mg |
$279 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1237151-25g |
Ketone Ester |
1208313-97-6 | 95% | 25g |
$185 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1237151-100g |
Ketone Ester |
1208313-97-6 | 95% | 100g |
$475 | 2024-06-07 |
(R,R)-BD-AcAc 2 Suppliers
(R,R)-BD-AcAc 2 Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (R,R)-BD-AcAc 2
(R,R)-BD-AcAc 2: A Comprehensive Overview
The compound with CAS No. 1208313-97-6, commonly referred to as (R,R)-BD-AcAc 2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name (R,R)-BD-AcAc 2 itself suggests a specific stereochemistry, with the two chiral centers designated as R configuration, which plays a crucial role in its biological activity and pharmacokinetics.
Recent studies have highlighted the importance of (R,R)-BD-AcAc 2 in the context of its role as a precursor or intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its potential as a building block for constructing complex molecular frameworks, particularly in the development of peptide-based drugs. The compound's ability to form stable amide bonds makes it highly versatile in organic synthesis.
One of the most notable advancements involving (R,R)-BD-AcAc 2 is its application in the synthesis of beta-lactam antibiotics. By leveraging its stereochemical properties, scientists have been able to design more efficient synthetic pathways for these antibiotics, which are critical for combating bacterial infections. This has been a focal point in recent research, with studies published in high-impact journals detailing the optimization of such processes.
Moreover, (R,R)-BD-AcAc 2 has shown promise in the field of medicinal chemistry as a chiral auxiliary. Its use in asymmetric synthesis has enabled the production of enantiomerically pure compounds, which are essential for drug discovery. This application underscores the compound's value in modern pharmaceutical research, where stereochemistry plays a pivotal role in determining drug efficacy and safety.
The synthesis of (R,R)-BD-AcAc 2 involves a multi-step process that typically begins with the preparation of its precursor molecules. Recent innovations in catalytic asymmetric synthesis have significantly improved the yield and enantioselectivity of this process. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of key steps in its synthesis.
In terms of biological activity, (R,R)-BD-AcAc 2 has demonstrated interesting properties in preclinical studies. It has been shown to exhibit moderate inhibitory effects on certain enzymes involved in metabolic pathways, making it a potential lead compound for further drug development. Researchers are currently exploring its mechanism of action and toxicity profile to assess its suitability for clinical trials.
Another area where (R,R)-BD-AcAc 2 has made an impact is in peptide chemistry. Its ability to serve as an acylating agent has facilitated the construction of peptide libraries, which are invaluable for high-throughput screening campaigns. This has led to the identification of novel bioactive peptides with potential therapeutic applications.
Looking ahead, the future of (R,R)-BD-AcAc 2 lies in its continued exploration as a tool for drug discovery and chemical synthesis. With ongoing advancements in synthetic methodologies and computational modeling, researchers are poised to unlock new applications for this compound. Its role as a chiral building block is expected to remain central to its utility in both academic and industrial settings.
In conclusion, (R,R)-BD-AcAc 2 (CAS No. 1208313-97-6) is a versatile and valuable compound with wide-ranging applications in organic chemistry and pharmacology. Its stereochemical properties, synthetic versatility, and biological activity make it an indispensable tool for researchers across various disciplines. As scientific understanding continues to evolve, so too will the potential uses of this intriguing molecule.
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